molecular formula C10H5F3N2O3 B6249078 3-nitro-7-(trifluoromethyl)quinolin-4-ol CAS No. 256923-40-7

3-nitro-7-(trifluoromethyl)quinolin-4-ol

Cat. No.: B6249078
CAS No.: 256923-40-7
M. Wt: 258.2
InChI Key:
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Description

3-Nitro-7-(trifluoromethyl)quinolin-4-ol is a quinoline derivative with a nitro group at the 3-position and a trifluoromethyl group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-nitro-7-(trifluoromethyl)quinolin-4-ol typically involves the nitration of 7-(trifluoromethyl)quinolin-4-ol. This can be achieved by treating the starting material with a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids under controlled conditions to introduce the nitro group at the 3-position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactions with stringent control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Nitro-7-(trifluoromethyl)quinolin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

  • Reduction: Reducing agents like tin chloride or iron powder in acidic conditions can reduce the nitro group to an amine.

  • Substitution: Nucleophilic substitution reactions can occur at the nitro or trifluoromethyl positions using appropriate nucleophiles and reaction conditions.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Formation of 3-amino-7-(trifluoromethyl)quinolin-4-ol.

  • Substitution: Formation of various substituted quinolines depending on the nucleophile used.

Scientific Research Applications

3-Nitro-7-(trifluoromethyl)quinolin-4-ol has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It can be used as a probe in biological studies to understand cellular processes.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of anticancer and antimicrobial agents.

  • Industry: It can be used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-nitro-7-(trifluoromethyl)quinolin-4-ol exerts its effects depends on its molecular targets and pathways involved. For example, in medicinal applications, it may interact with specific enzymes or receptors in the body, leading to biological responses such as inhibition of cell growth or microbial activity.

Comparison with Similar Compounds

  • 3-Nitroquinolin-4-ol

  • 7-(Trifluoromethyl)quinolin-4-ol

  • 3-Nitro-7-(trifluoromethyl)quinoline

Uniqueness: 3-Nitro-7-(trifluoromethyl)quinolin-4-ol is unique due to the presence of both nitro and trifluoromethyl groups on the quinoline ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

This compound's distinct structure and properties make it a valuable subject of study in various scientific and industrial fields

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Properties

CAS No.

256923-40-7

Molecular Formula

C10H5F3N2O3

Molecular Weight

258.2

Purity

95

Origin of Product

United States

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